(4-Methylphenyl)-(4-morpholin-4-yl-3-nitrophenyl)methanone
Overview
Description
(4-Methylphenyl)-(4-morpholin-4-yl-3-nitrophenyl)methanone is a complex organic compound characterized by the presence of a methylphenyl group, a morpholinyl group, and a nitrophenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)-(4-morpholin-4-yl-3-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzoyl chloride with 4-morpholin-4-yl-3-nitroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the nitro group can yield corresponding amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
(4-Methylphenyl)-(4-morpholin-4-yl-3-nitrophenyl)methanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methylphenyl)-(4-morpholin-4-yl-3-nitrophenyl)methanone is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can bind to proteins and DNA, leading to antimicrobial and anticancer effects. The morpholinyl group enhances the compound’s solubility and facilitates its interaction with cellular targets.
Comparison with Similar Compounds
(4-Methylphenyl)-(phenyl)methanone: Lacks the morpholinyl and nitro groups, resulting in different chemical reactivity and biological activity.
(4-Methylphenyl)-(4-morpholin-4-ylphenyl)methanone: Similar structure but without the nitro group, leading to reduced antimicrobial activity.
(4-Methylphenyl)-(4-nitrophenyl)methanone: Lacks the morpholinyl group, affecting its solubility and interaction with biological targets.
Uniqueness: The presence of both the morpholinyl and nitro groups in (4-Methylphenyl)-(4-morpholin-4-yl-3-nitrophenyl)methanone makes it unique in terms of its chemical reactivity and potential biological applications. The combination of these functional groups allows for a broader range of interactions with biological macromolecules, enhancing its utility in scientific research and industrial applications.
Properties
IUPAC Name |
(4-methylphenyl)-(4-morpholin-4-yl-3-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-13-2-4-14(5-3-13)18(21)15-6-7-16(17(12-15)20(22)23)19-8-10-24-11-9-19/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZUNWVYDPOKLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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